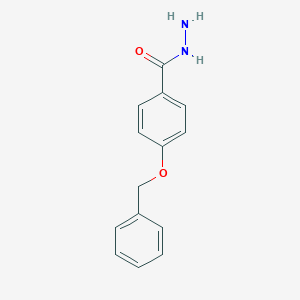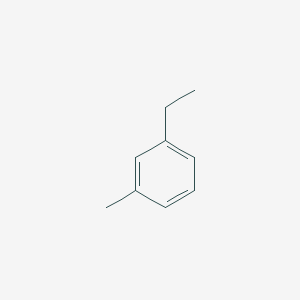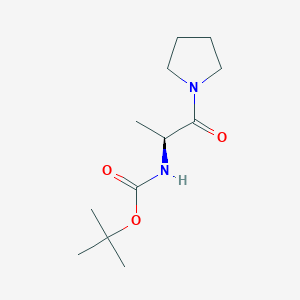
(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, a common structural motif in many biologically active molecules, and a Boc-protected amino group, which is often used to protect amines during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with (S)-1-pyrrolidinecarboxylic acid.
Protection: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with (S)-2-chloropropan-1-one under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding alcohols.
Substitution: Free amine derivatives.
科学研究应用
(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyrrolidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
(S)-2-Amino-1-pyrrolidin-1-yl-propan-1-one: Lacks the Boc protection, making it more reactive.
®-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one: The enantiomer of the compound, with different stereochemistry.
N-Boc-Pyrrolidine: Similar structure but lacks the propanone moiety.
Uniqueness
(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one is unique due to its chiral nature and the presence of both the Boc-protected amino group and the pyrrolidine ring. This combination of features makes it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
属性
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(10(15)14-7-5-6-8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNPJJKVMGOQL-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
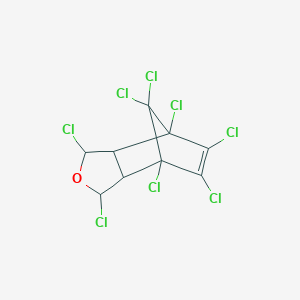

![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
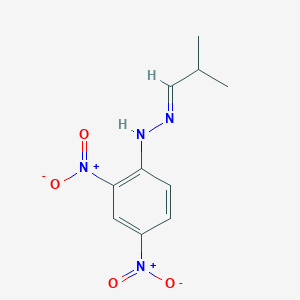

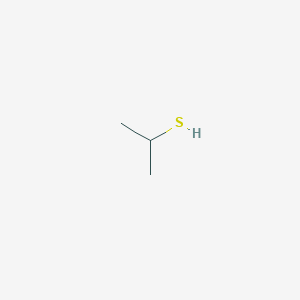


![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)

